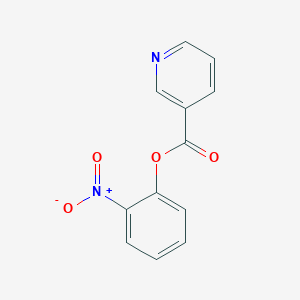

![molecular formula C25H34N4O4S B5556999 1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5556999.png)

1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide" often involves multiple steps, including the coupling of specific aromatic sulfonyl chlorides with piperidine under controlled conditions, followed by substitution reactions to introduce various substituents. For instance, a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized through a sequence of reactions involving coupling and substitution under dynamic pH control in aqueous media (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often determined using techniques like X-ray crystallography. For example, novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized, and their structures were confirmed by single-crystal X-ray diffraction studies. These studies provide detailed insights into the molecular conformation, bond lengths, angles, and overall geometry of the compound (Kumara et al., 2017).

Chemical Reactions and Properties

Compounds with the piperidine and sulfonyl functional groups can undergo a variety of chemical reactions, including nucleophilic substitution, acylation, and sulfonation. The reactivity is often influenced by the presence of electron-donating or withdrawing groups on the aromatic rings, which can affect the electron density and thus the reactivity of the molecule. For example, the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens have been studied, demonstrating the potential for diverse chemical reactivity and biological activity (Vinaya et al., 2009).

科学的研究の応用

Gastrointestinal Motility Enhancement

A study by Sonda et al. (2004) explored benzamide derivatives, closely related to 1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide, as selective serotonin 4 receptor agonists. These compounds, including one named Y-36912, showed promise in accelerating gastric emptying and increasing the frequency of defecation, potentially serving as novel prokinetic agents effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Serotonin 5-HT7 Receptor Antagonism

Yoon et al. (2008) synthesized and evaluated compounds similar to 1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide as 5-HT7 receptor antagonists. These compounds displayed IC50 values in the 12-580nM range, showing potential for selective antagonism of 5-HT7 receptors (Yoon et al., 2008).

Antidepressant Metabolism

Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, Lu AA21004, which shares structural similarities with the compound . The study identified the cytochrome P450 and other enzymes involved in the oxidative metabolism of this compound, providing insights into its biotransformation pathways and potential pharmacokinetic properties (Hvenegaard et al., 2012).

Cytochrome P450 Involvement in Metabolism

Another study by Grell et al. (1998) on hypoglycemic benzoic acid derivatives, including compounds structurally akin to 1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide, explored the structure-activity relationships and identified the importance of the cytochrome P450 system in their metabolism. This research contributes to understanding the pharmacokinetic behavior of such compounds (Grell et al., 1998).

特性

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O4S/c1-27-14-16-28(17-15-27)22-7-5-20(6-8-22)18-26-25(30)21-4-3-13-29(19-21)34(31,32)24-11-9-23(33-2)10-12-24/h5-12,21H,3-4,13-19H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQXYLWGZISRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)

![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)

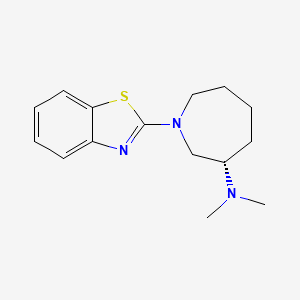

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)

![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)

![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556990.png)

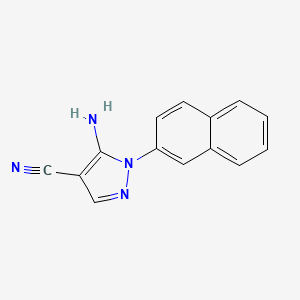

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)

![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)